

In vitro characterization of Ro 51

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Compound of Interest		
Compound Name:	Ro 51	
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An In-Depth Technical Guide to the In Vitro Characterization of **Ro 51**, a Dual P2X3 and P2X2/3 Antagonist

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characterization of **Ro 51** (CAS: 1050670-85-3), a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels implicated in various pain pathways, making **Ro 51** a significant compound for pain research.[1][2][3]

Mechanism of Action

Ro 51 functions as a direct antagonist of P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP). Upon activation, they allow the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and initiation of downstream signaling cascades involved in nociception. **Ro 51** selectively binds to these receptors, preventing ATP from binding and thereby inhibiting ion flux and subsequent neuronal signaling.[3][4]

Quantitative Data: Potency and Selectivity

The inhibitory activity of **Ro 51** has been quantified using in vitro assays, demonstrating its high potency for P2X3 and P2X2/3 receptors and selectivity against other P2X family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Target Receptor	Species	IC50 (nM)	Assay Type
P2X3	Rat	2	Not Specified
P2X2/3	Human	5	Not Specified
P2X3	Human	110.5	Not Specified
P2X1	Not Specified	>10,000	Not Specified
P2X2	Not Specified	>10,000	Not Specified
P2X4	Not Specified	>10,000	Not Specified
P2X5	Not Specified	>10,000	Not Specified
P2X7	Not Specified	>10,000	Not Specified
Data and the second			

Data sourced from multiple vendors and publications.[1][3][4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize P2X antagonists like **Ro 51** are provided below. These protocols are based on standard practices in the field for studying P2X receptor pharmacology.

Intracellular Calcium Flux Assay (FLIPR)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration in cells expressing the target P2X receptors.

- a. Cell Culture and Plating:
- HEK293 or CHO cells stably expressing human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
- Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.



b. Dye Loading:

- The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 1 hour at 37°C in the dark.
- c. Compound Addition and Signal Reading:
- After incubation, the dye solution is removed, and cells are washed again.
- The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
- A baseline fluorescence reading is taken.
- Varying concentrations of **Ro 51** are added to the wells and incubated for a specified period.
- An agonist (e.g., α,β-methylene ATP, a stable ATP analog) is then added at a concentration that elicits a submaximal response (e.g., EC80).
- Fluorescence is monitored in real-time to measure the calcium influx.
- d. Data Analysis:
- The peak fluorescence signal after agonist addition is measured.
- The inhibitory effect of Ro 51 is calculated as a percentage of the response in the absence of the antagonist.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity by recording the currents flowing through the P2X receptors in response to an agonist.

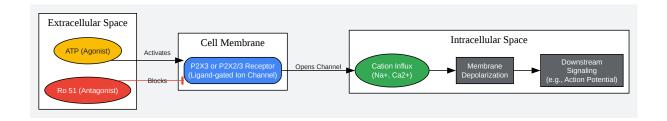
a. Cell Preparation:



- Cells expressing the target receptors are grown on glass coverslips.
- For the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
- b. Electrophysiological Recording:
- Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, pH 7.2).
- Cells are voltage-clamped at a holding potential of -60 mV.
- The agonist is applied for a short duration (e.g., 2-5 seconds) to evoke an inward current.
- c. Compound Application and Data Acquisition:
- To test the effect of Ro 51, the compound is pre-applied for a set time before co-application with the agonist.
- The peak amplitude of the agonist-evoked current in the presence of different concentrations of Ro 51 is recorded.
- d. Data Analysis:
- The inhibition of the current amplitude by **Ro 51** is calculated relative to the control response.
- Concentration-response curves are generated to determine the IC50 of Ro 51.

Visualizations Signaling Pathway of P2X3 and P2X2/3 Receptors and Inhibition by Ro 51



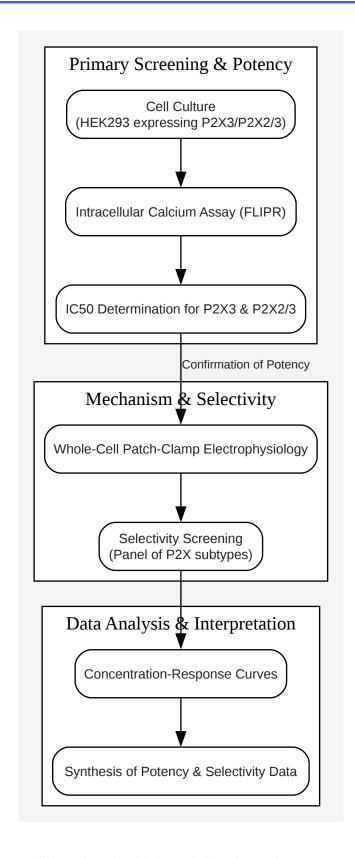


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Caption: P2X3/P2X2/3 signaling pathway and its inhibition by Ro 51.

Experimental Workflow for In Vitro Characterization of Ro 51





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Caption: Workflow for characterizing a P2X antagonist like **Ro 51**.



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- 4. EA037272B1 Đợr ĐμĐ¿Ñ϶τθ¸Đ´Đ½Ñ϶ταĐ¹ Đ¼Đ¾Đ´Ñ϶τθĐ»Ñ϶϶϶ϴ϶¾Ñ϶ταĐ¾Ñ϶τα Đ¾Ñ϶ταĐ¾Ñ϶ταĐ¾Đ³Đ¸Ñ϶϶϶ĐμÑ϶ταĐΦ¸Ñ϶τα Đ¾Ñ϶ταĐ¾Ñ϶ταĐ¾Đ² Google Patents [patents.google.com]
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